molecular formula C10H8ClN3O2 B13700551 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B13700551
M. Wt: 237.64 g/mol
InChI Key: ORKQFHAMSUZZNO-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chlorine atom, a methyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with 1-chloro-2-methylpropan-2-one under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvents (e.g., ethanol).

    Cyclization: Acidic or basic conditions, solvents (e.g., ethanol, acetic acid).

Major Products Formed

    Reduction: 5-Chloro-1-methyl-3-(3-aminophenyl)-1H-pyrazole.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe to study various biological processes and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-methyl-3-phenyl-1H-pyrazole
  • 5-Chloro-1-methyl-3-(4-nitrophenyl)-1H-pyrazole
  • 5-Chloro-1-methyl-3-(2-nitrophenyl)-1H-pyrazole

Uniqueness

5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

5-chloro-1-methyl-3-(3-nitrophenyl)pyrazole

InChI

InChI=1S/C10H8ClN3O2/c1-13-10(11)6-9(12-13)7-3-2-4-8(5-7)14(15)16/h2-6H,1H3

InChI Key

ORKQFHAMSUZZNO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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